

# analytical method for glycidol quantification by GC-MS

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## Compound of Interest

Compound Name: Glycidol

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An Application Note: Quantification of **Glycidol** in Food Matrices by Gas Chromatography-Mass Spectrometry (GC-MS) Following Phenylboronic Acid Derivatization

## Abstract

**Glycidol** and its fatty acid esters (GEs) are processing-induced contaminants found predominantly in refined edible oils and fats. Due to the genotoxic and carcinogenic nature of free **glycidol**, which is released from GEs in the gastrointestinal tract, its accurate quantification in foodstuffs is a critical food safety requirement.[1] This application note presents a detailed, robust, and validated indirect method for the quantification of total **glycidol** using Gas Chromatography-Mass Spectrometry (GC-MS). The protocol involves an alkaline-catalyzed transesterification to liberate **glycidol** from its esterified form, followed by derivatization with phenylboronic acid (PBA) to enhance volatility and thermal stability for GC analysis. This guide provides a step-by-step protocol, instrument parameters, method validation data, and expert insights into the causality behind the experimental choices, designed for researchers, scientists, and quality control professionals in the food and drug development industries.

## Introduction: The Analytical Challenge of Glycidol

**Glycidol** and its esters are formed from diacylglycerols at high temperatures (>200°C) during the deodorization step of edible oil refining.[1][2] The International Agency for Research on Cancer (IARC) has classified **glycidol** as "probably carcinogenic to humans" (Group 2A), making its monitoring in the food supply chain imperative.[3] European Union Regulation

2018/290 has established maximum limits for GEs in vegetable oils, fats, and infant formulas, necessitating reliable analytical methods for regulatory compliance.[2]

The quantification of **glycidol** presents a significant analytical challenge. Direct analysis of intact GEs is possible using techniques like LC-MS, but these methods can be complex due to the large number of different fatty acid esters.[3][4] Indirect methods, which measure the total amount of **glycidol** after hydrolysis of the esters, are therefore widely adopted for routine analysis.[2] However, free **glycidol** is a polar, low-volatility compound, making it unsuitable for direct analysis by GC. To overcome this, a derivatization step is essential to convert **glycidol** into a volatile and thermally stable compound that can be readily analyzed by GC-MS.

## The Principle of Phenylboronic Acid (PBA) Derivatization

The cornerstone of this indirect GC-MS method is the chemical derivatization of **glycidol**. This protocol employs phenylboronic acid (PBA), a reagent that selectively reacts with compounds containing cis-diol functionalities.

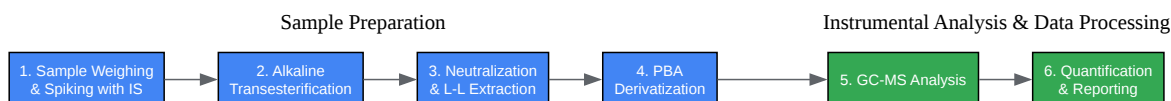
The Causality: **Glycidol** possesses a 1,2-diol group. PBA reacts with this diol in a single-step reaction to form a stable, five-membered cyclic boronate ester (2-phenyl-1,3,2-dioxaborolane derivative).[5] This chemical modification achieves three critical objectives:

- **Increases Volatility:** The cyclic ester is significantly less polar and more volatile than the original **glycidol** molecule, allowing it to be easily vaporized in the GC injector.
- **Enhances Thermal Stability:** The derivative is more stable at the high temperatures used in the GC oven and injector port, preventing thermal degradation and ensuring reproducible results.
- **Improves Chromatographic Performance:** The derivatization results in a compound with excellent chromatographic properties, producing sharp, symmetrical peaks.

The high selectivity of PBA for diols also helps to reduce matrix interference, and the resulting derivative provides a characteristic mass spectrum for confident identification and quantification by MS.

## Comprehensive Analytical Workflow

The entire process, from sample receipt to final result, follows a structured workflow designed to ensure accuracy and reproducibility. The key stages are hydrolysis, extraction, derivatization, and instrumental analysis.



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Caption: High-level overview of the analytical workflow for **glycidol** quantification.

## Detailed Experimental Protocol

This protocol is based on established official methods such as those from the AOCS (e.g., AOCS Cd 29c-13) with modifications for clarity and robustness.<sup>[1][6]</sup>

## Materials and Reagents

- Standards: **Glycidol** ( $\geq 96\%$ ), Phenylboronic acid (PBA,  $\geq 97\%$ ), **Glycidol**-d5 (internal standard, IS).
- Solvents: Isooctane, Diethyl ether, Methyl tert-butyl ether (MTBE), Ethyl acetate (all HPLC or GC grade).
- Reagents: Sodium hydroxide (NaOH), Sodium chloride (NaCl), Anhydrous sodium sulfate, Sulfuric acid.
- Solutions:
  - Internal Standard (IS) Stock: 100  $\mu\text{g/mL}$  **Glycidol**-d5 in ethyl acetate.
  - Calibration Standard Stock: 100  $\mu\text{g/mL}$  **Glycidol** in ethyl acetate.

- NaOH in Methanol (0.5 M): Dissolve 2 g NaOH in 100 mL methanol.
- Acidic NaCl Solution: Dissolve 100 g NaCl in 400 mL water, add 1.5 mL sulfuric acid.
- PBA Solution: 10 mg/mL in diethyl ether containing 20% (v/v) ethyl acetate.
- Equipment: Analytical balance, vortex mixer, centrifuge, GC-MS system.

## Sample Preparation Procedure

- Sample Weighing & IS Spiking:
  - Accurately weigh approximately 100 mg of the oil sample into a 10 mL screw-cap glass tube.
  - Spike the sample with 50  $\mu$ L of the 100  $\mu$ g/mL **Glycidol**-d5 internal standard solution.
- Alkaline Transesterification:
  - Add 1 mL of MTBE to the tube and vortex to dissolve the oil.
  - Add 250  $\mu$ L of 0.5 M NaOH in methanol. Cap tightly and vortex vigorously for 1 minute.
  - Allow the reaction to proceed at room temperature for 15 minutes. This step cleaves the fatty acid esters, releasing free **glycidol**.
- Neutralization and Extraction:
  - Add 1 mL of the acidic NaCl solution to neutralize the base and stop the reaction. Vortex for 30 seconds.
  - Add 2 mL of isooctane, vortex for 30 seconds, and centrifuge at 3000 rpm for 5 minutes to separate the layers.
  - Carefully transfer the upper organic layer (containing fatty acid methyl esters) to a waste vial.
  - Repeat the extraction (wash) with another 2 mL of isooctane. Discard the upper organic layer.

- Analyte Extraction:
  - To the remaining lower aqueous layer, add 1.5 mL of diethyl ether. Vortex for 1 minute and centrifuge for 5 minutes.
  - Carefully transfer the upper diethyl ether layer to a clean 2 mL GC vial.
  - Repeat this extraction step with another 1.5 mL of diethyl ether and combine the extracts.
  - Add a small amount of anhydrous sodium sulfate to the combined ether extract to remove any residual water.
- Derivatization with Phenylboronic Acid (PBA):
  - Add 100  $\mu$ L of the 10 mg/mL PBA solution to the GC vial containing the dried extract.
  - Cap the vial and let it stand at room temperature for at least 30 minutes to ensure complete derivatization.
  - The sample is now ready for GC-MS analysis.

## GC-MS Instrumentation and Conditions

The following parameters provide a robust starting point and should be optimized for the specific instrument in use.

Parameter	Setting
GC System	Agilent 7890B GC or equivalent[2]
Injector	Split/Splitless, 250°C, 1 µL injection volume, Splitless mode
Carrier Gas	Helium, Constant flow at 1.4 mL/min[2]
Column	DB-5ms (30 m x 0.25 mm ID, 0.25 µm) or DB-WAX (60 m x 0.25 mm, 0.25 µm)[2]
Oven Program	Start at 60°C (hold 1 min), ramp to 180°C at 10°C/min, then ramp to 280°C at 25°C/min (hold 5 min)
MS System	Agilent 5977B MSD or equivalent[2]
Ionization Mode	Electron Ionization (EI), 70 eV[2]
Source Temp	230°C[2]
Transfer Line	250°C[2]
Acquisition	Selected Ion Monitoring (SIM)
Ions (Glycidol-PBA)	Quantifier: m/z 148, Qualifiers: m/z 105, 77
Ions (Glycidol-d5-PBA)	Quantifier: m/z 152, Qualifiers: m/z 105, 77

## Calibration and Quantification

Prepare a series of calibration standards by spiking blank matrix (or solvent) with known amounts of the **glycidol** standard stock solution and a constant amount of the internal standard. Process these standards through the entire sample preparation procedure (steps 4.2.4 and 4.2.5) to create a calibration curve. A typical calibration range is 0.05 to 2.0 µg/mL.

## Method Validation and Performance Characteristics

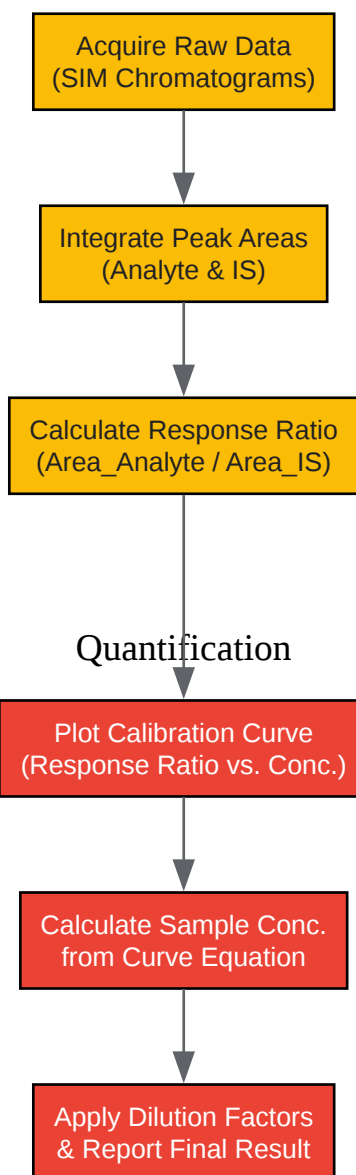
Method validation was performed according to established guidelines to ensure reliability. The following table summarizes the expected performance of the method.

Validation Parameter	Typical Performance Metric
Linearity ( $R^2$ )	> 0.995
Limit of Detection (LOD)	~0.02 mg/kg[2][6]
Limit of Quantification (LOQ)	~0.1 mg/kg[2][6]
Accuracy (Recovery)	90 - 110%
Precision (Repeatability, RSD)	< 15%
Intermediate Precision (RSD)	< 20%

## Data Analysis and Quality Control

The quantification process follows a logical pathway from raw chromatographic data to the final reported concentration.

## Data Acquisition &amp; Processing



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Caption: Workflow for data processing and quantification in the GC-MS analysis.

Quantification Formula:

The concentration of **glycidol** in the original sample (in mg/kg) is calculated using the calibration curve and the following formula:



$$\text{Concentration (mg/kg)} = (C_{\text{calc}} \times V_{\text{final}}) / W_{\text{sample}}$$

Where:

- $C_{\text{calc}}$  is the concentration ( $\mu\text{g/mL}$ ) determined from the calibration curve.
- $V_{\text{final}}$  is the final volume of the extract (mL).
- $W_{\text{sample}}$  is the initial weight of the sample (g).

## Conclusion

The indirect GC-MS method following alkaline transesterification and derivatization with phenylboronic acid is a highly effective, robust, and sensitive technique for the routine quantification of total **glycidol** in complex matrices like edible oils. The derivatization step is critical for converting the non-volatile **glycidol** into a compound suitable for GC analysis. By following the detailed protocol and adhering to strict quality control measures, laboratories can achieve accurate and reliable results that meet global regulatory standards for this important food safety contaminant.

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